3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed for the synthesis of benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and yields. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with an imidazole ring instead of an oxazole ring.
Benzothiazole Derivatives: Contain a thiazole ring instead of an oxazole ring.
Benzoxazole Derivatives: Other benzoxazole derivatives with different substituents on the benzene or oxazole rings.
Uniqueness
3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol is unique due to its specific combination of a benzoxazole ring with a thiophene ring and a propanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-11(13-6-3-9-19-13)7-8-15-14-16-10-4-1-2-5-12(10)18-14/h1-6,9,11,17H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIYIVLTDFHKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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